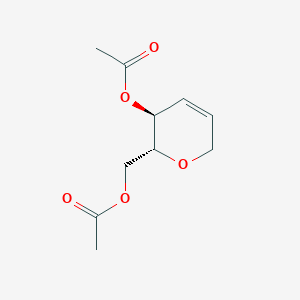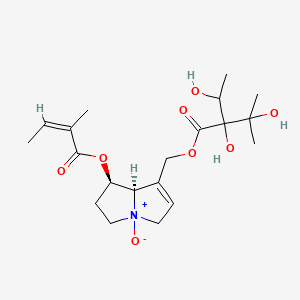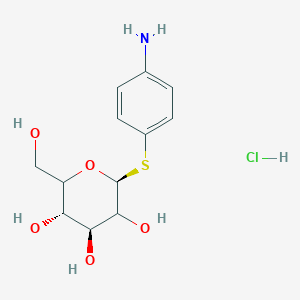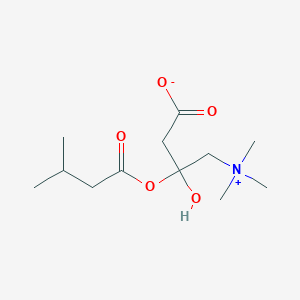
Hydroxyisovalérylcarnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydroxyisovaleroyl carnitine has several scientific research applications:
Mécanisme D'action
- Hydroxyisovaleroyl carnitine is an endogenous metabolite that can result from impairment in the leucine catabolic pathway .
Target of Action
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
Hydroxyisovaleroyl carnitine is an endogenous metabolite that can result from impairment in the leucine catabolic pathway . It interacts with various enzymes and proteins in the body, particularly those involved in the leucine catabolic pathway . The nature of these interactions is largely biochemical, involving the transfer of the 3-hydroxyisovaleroyl moiety to carnitine .
Cellular Effects
It is known to play a role in various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Hydroxyisovaleroyl carnitine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the leucine catabolic pathway, where it can result from impairment .
Metabolic Pathways
Hydroxyisovaleroyl carnitine is involved in the leucine catabolic pathway . It interacts with various enzymes and cofactors within this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyisovaleroyl carnitine can be synthesized through the esterification of hydroxyisovaleric acid with carnitine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for hydroxyisovaleroyl carnitine are not well-documented in the literature. the synthesis process would likely involve similar esterification reactions on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyisovaleroyl carnitine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester bond can be reduced to form the corresponding alcohol.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-ketoisovaleryl carnitine.
Reduction: Formation of hydroxyisovaleric alcohol.
Substitution: Formation of substituted carnitine derivatives.
Comparaison Avec Des Composés Similaires
Hydroxyisovaleroyl carnitine belongs to the class of organic compounds known as acyl carnitines. Similar compounds include:
Glutaryl-L-carnitine: Another acyl carnitine derivative used as a biomarker for metabolic disorders.
Propionyl-L-carnitine: Used in the treatment of cardiovascular diseases.
Valeryl-L-carnitine: Involved in fatty acid metabolism.
Hydroxyisovaleroyl carnitine is unique due to its specific role in the leucine catabolic pathway and its use as a biomarker for biotin deficiency.
Propriétés
Numéro CAS |
99159-87-2 |
|---|---|
Formule moléculaire |
C12H23NO5 |
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
(3R)-3-(3-hydroxy-3-methylbutanoyl)oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1 |
Clé InChI |
IGLHHSKNBDXCEY-SECBINFHSA-N |
SMILES |
CC(C)CC(=O)OC(CC(=O)[O-])(C[N+](C)(C)C)O |
SMILES isomérique |
CC(C)(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canonique |
CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Synonymes |
(2R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt; (R)-3-Carboxy-2-(3-hydroxy-3-methyl-1-oxobutoxy)-N,N,N-trimethyl-1-propanaminium Inner Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)
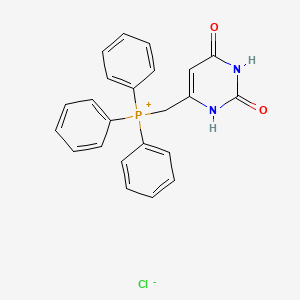
![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)
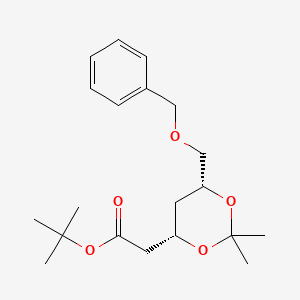

![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)
